molecular formula C15H20N2O B2581025 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 1245569-06-5

3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2581025
CAS RN: 1245569-06-5
M. Wt: 244.338
InChI Key: SOILUABJWFRAHL-UHFFFAOYSA-N
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Description

“3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one” is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Eco-friendly Synthesis Approaches

Eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones, a class to which 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one belongs, have been developed using ionic liquids or water without additional catalysts. These methods emphasize sustainability and high yield, highlighting the compound's relevance in green chemistry (Chen et al., 2007).

Structural Characterization

The structural and crystallographic analysis of cyclopropyl derivatives of dihydroquinazolin-2(1H)-one reveals insights into their synthesis and potential as intermediates for creating biologically active compounds. Characterization techniques such as LC-MS, NMR, and IR spectroscopy play a crucial role in understanding these compounds (Shetty et al., 2016).

Catalyst-Free Synthesis

A catalyst-free approach for synthesizing functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives has been demonstrated, showcasing the potential for developing environmentally friendly synthesis pathways. This method leverages water as a solvent, emphasizing the importance of such compounds in sustainable chemistry practices (Ramana et al., 2016).

Advanced Catalytic Methods

Innovative catalytic strategies involving silica-bonded N-propylsulfamic acid have been applied to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the chemical versatility and broad applicability of these compounds in synthetic organic chemistry (Niknam et al., 2011).

Supramolecular Synthesis

The supramolecular synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, mediated by β-cyclodextrin, underscores the compound's role in facilitating the creation of complex molecular architectures. This method combines high yields with the benefits of using water as a solvent, further illustrating the eco-friendly potential of such synthesis routes (Ramesh et al., 2012).

properties

IUPAC Name

3-cyclopropyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)9-14-16-13-6-4-3-5-12(13)15(18)17(14)11-7-8-11/h3-6,10-11,14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILUABJWFRAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC=CC=C2C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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